497083-40-6 vs. 4-(4-Fluorophenyl)thiazole: Quantified Functional Divergence with Pyridin-2-ylamine Appendage
The presence of the pyridin-2-ylamine moiety in 497083-40-6, which is absent in the core building block 4-(4-fluorophenyl)thiazole, introduces a critical hydrogen-bonding donor/acceptor motif essential for ATP-competitive kinase inhibition. While 4-(4-fluorophenyl)thiazole lacks documented kinase inhibitory activity, the N-(1,3-thiazol-2-yl)pyridin-2-amine class, which encompasses 497083-40-6, exhibits established kinase inhibition [1]. This structural differentiation is not merely incremental; the pyridin-2-ylamine group is a validated pharmacophore for hinge-region binding in kinases such as CDK2 and VEGFR2 [2].
| Evidence Dimension | Kinase inhibitory activity potential |
|---|---|
| Target Compound Data | 497083-40-6 contains pyridin-2-ylamine pharmacophore |
| Comparator Or Baseline | 4-(4-Fluorophenyl)thiazole (no pyridin-2-ylamine group) |
| Quantified Difference | Not applicable (qualitative structural divergence) |
| Conditions | Structural comparison based on chemical composition; kinase inhibition potential inferred from class-level data |
Why This Matters
For researchers requiring a kinase inhibitor screening candidate, 497083-40-6 offers the complete pharmacophore, whereas 4-(4-fluorophenyl)thiazole serves only as a synthetic intermediate lacking the requisite functionality for ATP-binding site engagement.
- [1] Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. View Source
- [2] Bondock, S., Alabbad, N., Hossan, A., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2025). Novel nano-sized N-Thiazolylpyridylamines targeting CDK2: Design, divergent synthesis, conformational studies, and multifaceted In silico analysis. Bioorganic Chemistry, 154, 108012. View Source
